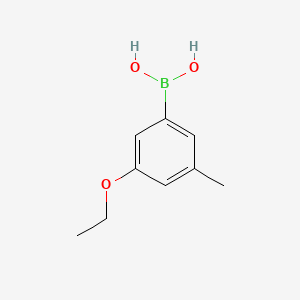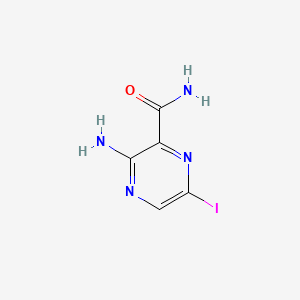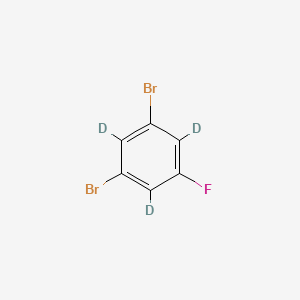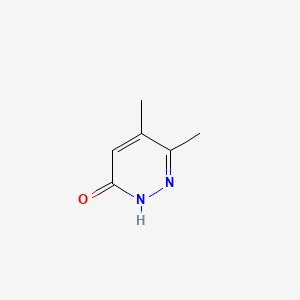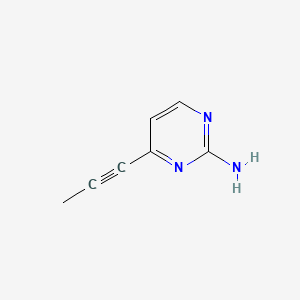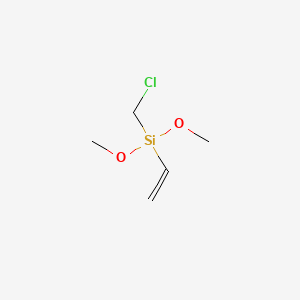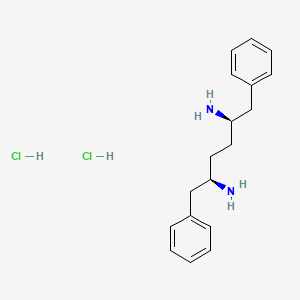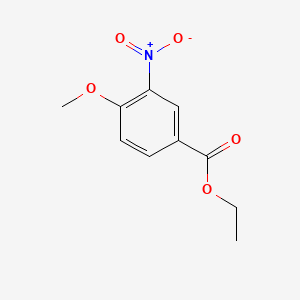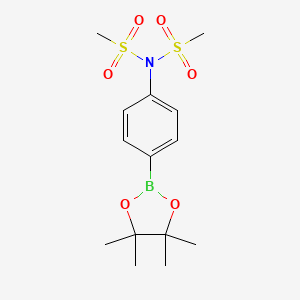![molecular formula C30H34NP B597279 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole CAS No. 1308652-64-3](/img/structure/B597279.png)
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of DCPC consists of a carbazole core with a dicyclohexylphosphino group attached to one of the phenyl rings . The empirical formula is C30H34NP, and the molecular weight is 439.57 .Physical And Chemical Properties Analysis
DCPC is a solid at room temperature with a melting point of 186-190 °C . The SMILES string representation of its structure is C1CCC (CC1)P (C2CCCCC2)c3ccccc3-n4c5ccccc5c6ccccc46 .科学的研究の応用
Antimicrobial Activities
9H-carbazole derivatives, including those related to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, have been explored for their antimicrobial properties. Research by Salih, Salimon, and Yousif (2016) synthesized various 9H-carbazole derivatives and evaluated them as antimicrobial agents, demonstrating their potential in this field (Salih, Salimon, & Yousif, 2016).
Medicinal Chemistry and Natural Products
The carbazole scaffold, including compounds like 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, is significant in medicinal chemistry. Tsutsumi, Gündisch, and Sun (2016) reviewed the wide range of biological activities of carbazole-containing molecules, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi, Gündisch, & Sun, 2016).
Organic Light-Emitting Diodes (OLEDs)
9H-carbazole and its derivatives are utilized in the development of materials for OLEDs. Deng, Li, Wang, and Wu (2013) synthesized small-molecular compounds based on 9H-carbazole for use as host materials in blue phosphorescent OLEDs, highlighting their applicability in advanced display technologies (Deng, Li, Wang, & Wu, 2013).
Bacterial Biotransformation
The biotransformation of 9H-carbazole derivatives by bacteria has been studied for producing various metabolites. Waldau, Methling, Mikolasch, and Schauer (2009) explored the bacterial transformation of 9H-carbazole, leading to the production of hydroxylated metabolites with potential pharmacological applications (Waldau, Methling, Mikolasch, & Schauer, 2009).
Electrochemical and Electrochromic Properties
Carbazole derivatives, including those similar to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, have been studied for their electrochromic properties. Hu, Zhang, Lv, Ouyang, Fu, and Zhang (2013) synthesized materials incorporating carbazole and examined their electrochromic behavior, relevant in applications like smart windows and electronic displays (Hu, Zhang, Lv, Ouyang, Fu, & Zhang, 2013).
Aggregation-Induced Fluorescence
Carbazole-based fluorophores, which are structurally related to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, exhibit aggregation-induced fluorescence. Jiao, Kang, Ma, Zhao, Li, Zhang, and Chen (2019) synthesized carbazole-based compounds and studied their fluorescence properties, important for applications in sensing and imaging technologies (Jiao, Kang, Ma, Zhao, Li, Zhang, & Chen, 2019).
特性
IUPAC Name |
(2-carbazol-9-ylphenyl)-dicyclohexylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h7-12,17-24H,1-6,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWSERVYJXYEDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34NP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

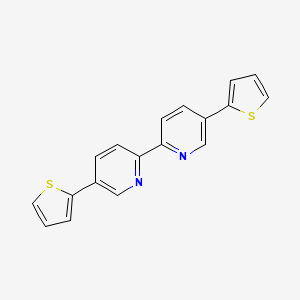
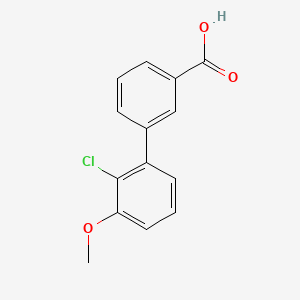

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)
